molecular formula C14H17ClN4O B7512352 3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea

3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea

Cat. No. B7512352
M. Wt: 292.76 g/mol
InChI Key: XRABWRUDNLHQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea, also known as CMU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CMU is a urea derivative that was first synthesized in the 1980s and has since been studied for its mechanism of action and physiological effects. In

Scientific Research Applications

3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been studied for its potential applications in various scientific fields. One of the most notable applications is in the field of neuroscience. This compound has been shown to bind to sigma receptors, which are involved in various neurological processes such as neurotransmitter release and neuronal survival. This has led to research into the potential use of this compound as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is not fully understood, but it is believed to involve the binding of this compound to sigma receptors. Sigma receptors are located in various tissues throughout the body, including the brain, and are involved in a variety of physiological processes. This compound has been shown to bind to sigma-1 receptors with high affinity, which may be responsible for its physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to binding to sigma receptors, this compound has been shown to inhibit the uptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in various physiological processes. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to have a variety of physiological effects, which makes it useful for studying various biological processes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea. One area of research is the potential use of this compound as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research could be conducted to further elucidate the mechanism of action of this compound and its physiological effects. Finally, research could be conducted to develop new derivatives of this compound with improved properties for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. The synthesis method of this compound has been well-established, and it has been studied for its potential applications in neuroscience and other scientific fields. This compound has been shown to bind to sigma receptors, inhibit the uptake of neurotransmitters, have anti-inflammatory effects, and inhibit the growth of cancer cells. While there are advantages to using this compound in lab experiments, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments. Future research on this compound could focus on its potential therapeutic applications, further elucidating its mechanism of action, and developing new derivatives with improved properties.

Synthesis Methods

The synthesis of 3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea involves the reaction of 2-chloro-4-methylphenyl isocyanate with 1-methyl-1-(4-methylpyrazol-1-yl)ethanol in the presence of a base. The resulting product is then treated with urea to yield this compound. This synthesis method has been well-established and has been used to produce this compound in large quantities for research purposes.

properties

IUPAC Name

3-(2-chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-10-4-5-13(12(15)6-10)17-14(20)18(2)8-11-7-16-19(3)9-11/h4-7,9H,8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRABWRUDNLHQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N(C)CC2=CN(N=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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